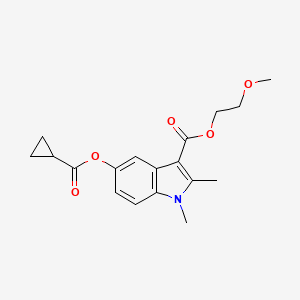

2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Description

2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, a cyclopropane ring, and various functional groups

Properties

IUPAC Name |

2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-11-16(18(21)23-9-8-22-3)14-10-13(6-7-15(14)19(11)2)24-17(20)12-4-5-12/h6-7,10,12H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHQGROCJONKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3CC3)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, introduction of the cyclopropane ring, and esterification with 2-methoxyethanol. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that derivatives of indole, including this compound, exhibit significant anticancer activity. The National Cancer Institute (NCI) has evaluated several indole derivatives for their cytotoxic effects against human tumor cells. Preliminary findings suggest that compounds similar to 2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate demonstrate promising antitumor efficacy.

- Mechanism of Action : The anticancer activity is hypothesized to be linked to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

- Case Studies : In vitro assays have shown that compounds with similar structures can achieve growth inhibition rates exceeding 50% against various cancer cell lines, suggesting a strong potential for further development into therapeutic agents.

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. Research indicates that modifications to the indole core can enhance antibacterial and antifungal activities.

- Inhibition Zones : Compounds related to this compound have exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, as well as fungi. For example, some derivatives showed minimum inhibitory concentration (MIC) values as low as 7.8 μg/mL against Candida species.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. Key steps include:

- Formation of Indole Derivative : The initial reaction may involve cyclization reactions leading to the formation of the indole core.

- Carbonyloxy Group Introduction : Subsequent reactions introduce the cyclopropanecarbonyloxy group, which is crucial for enhancing biological activity.

- Final Esterification : The final step involves esterification with methoxyethyl alcohol to yield the target compound.

Pharmacokinetics and Drug-Like Properties

Evaluations using computational models such as SwissADME have indicated favorable drug-like properties for this compound:

- Solubility : Adequate solubility in biological fluids.

- Lipophilicity : Balanced logP values suggest good permeability across biological membranes.

- Metabolic Stability : Initial assessments indicate potential resistance to rapid metabolic degradation.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the cyclopropane ring can enhance the compound’s stability and binding affinity. The ester group may facilitate cellular uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

2-Methoxyethyl cyanoacetate: Another compound with a 2-methoxyethyl group, used in organic synthesis.

2-Methoxyethanol: A glycol ether with similar solvent properties.

Uniqueness

2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of an indole core, cyclopropane ring, and ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C${15}$H${17}$N${1}$O${4}$

- Molecular Weight : 273.30 g/mol

- CAS Number : Not widely reported; however, related compounds can be found under various identifiers.

The compound exhibits its biological activity primarily through interaction with specific biological targets. It is believed to function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as:

- Enzyme Inhibition : The compound may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Pharmacological Effects

Research findings indicate several key pharmacological effects:

- Anti-inflammatory Properties : In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines in cultured macrophages.

- Antitumor Activity : Preliminary data from animal models suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly linked to its antioxidant activity.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antitumor | Inhibited tumor growth | |

| Neuroprotective | Decreased oxidative stress |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers compared to the control group. This suggests a strong anti-inflammatory potential.

Case Study 2: Antitumor Activity

A study conducted on human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 3: Neuroprotection

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that the compound effectively protected against cell death, indicating its potential for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.